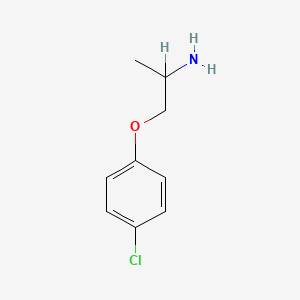

2-(4-Chloro-phenoxy)-1-methyl-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

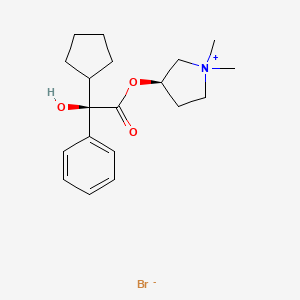

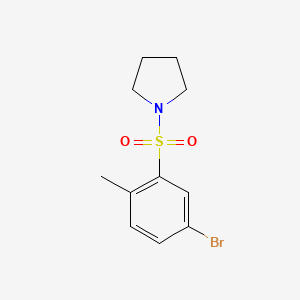

The synthesis of compounds related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves various chemical reactions to introduce different functional groups and to build the desired molecular framework. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound with a similar structure, was achieved by manipulating the structure of high-affinity sigma receptor ligands, resulting in superpotent sigma ligands with subnanomolar affinity . Another related synthesis involved the reaction of 2-(dialkylamino)ethylamine with 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine, leading to the formation of substituted 1,4-diazepino[5,6,7-kl]acridines as unexpected side products . These syntheses highlight the complexity and the potential for unexpected outcomes in the chemical synthesis of such compounds.

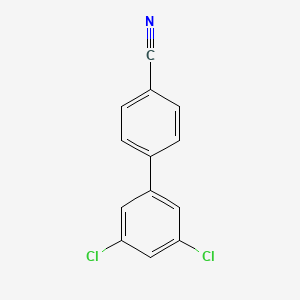

Molecular Structure Analysis

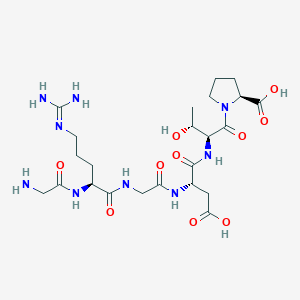

The molecular structure of compounds similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine is characterized by the presence of an aromatic ring, typically substituted with halogens or other groups, linked to an amine through an ethyl chain. The structure of substituted 1,4-diazepino[5,6,7-kl]acridines was confirmed using 1H NMR studies, which is a common technique for determining the structure of organic compounds . The precise arrangement of atoms within these molecules is crucial for their biological activity and interaction with biological receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Sulfide etherification, Aminating, and Nenitzescu reactions . These reactions are used to introduce various functional groups into the molecule, such as amines, sulfides, and bromides, which can significantly alter the chemical properties and biological activity of the compound. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and desired selectivity.

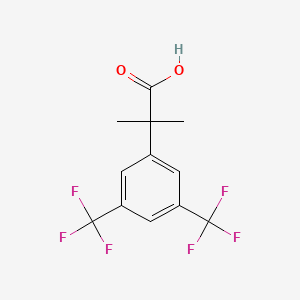

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the acid-basic and complexing properties of 2,2-bis[(2,4-dihydroxy-3-methyl-aryl)ethyl]methylamine were characterized by pH metric titration and mathematical simulation of equilibria, indicating the formation of associates and mononuclear complexes with Cu(II) . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Molecular Conformation and Structure Analysis

- Beta-Blocker Conformations: The molecular conformation and structure of 2-phenoxy ethylamine, a compound structurally similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, have been studied. This research provides insights into the hydrogen bonding, flexibility of the side chain, and the organizational influence of bound water molecules on molecular structures (Macleod & Simons, 2004).

Synthetic Chemistry and Reaction Studies

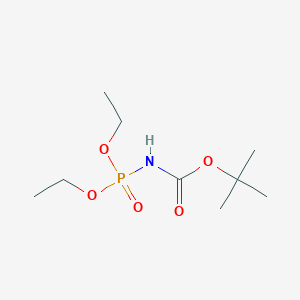

Optically Active Thiazaphospholes Synthesis

Research into the synthesis of optically active thiazaphospholes via reactions with phenylethylamines, structurally related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, showcases the compound's potential in creating complex, biologically significant structures (Khailova et al., 2006).

Annulation Reactions in Organic Synthesis

The ability of related ethylamine structures to undergo annulation reactions, forming complex organic compounds, has been demonstrated. This indicates the versatility of such compounds in synthetic organic chemistry (Zhu et al., 2003).

Nitenpyram Intermediate Synthesis

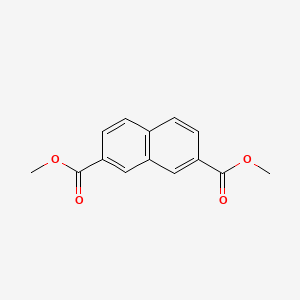

Photochemical and Photophysical Research

- Photochromic Phenoxy Derivatives Synthesis: The synthesis and study of photochromic phenoxy derivatives of anthra[2,3-b]furan-5,10-dione reveal the compound's potential in developing materials with photo-induced properties (Shchekotikhin et al., 2008).

Safety And Hazards

Zukünftige Richtungen

There are potential future directions for the study and application of “2-(4-Chloro-phenoxy)-1-methyl-ethylamine” and similar compounds. For instance, a paper discusses the potential of developing new derivatives of phenoxy acetamide and its derivatives into potent anti-microbial drugs . Another paper discusses a purification method for a similar compound, 2-chloro-4-(4-chlorophenoxy)acetophenone .

Eigenschaften

IUPAC Name |

1-(4-chlorophenoxy)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUVVMITUVCSDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenoxy)-1-methyl-ethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)